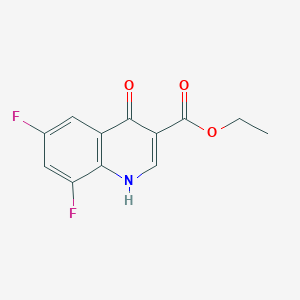

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHKASXLPYOGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383972 | |

| Record name | ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107555-38-4 | |

| Record name | ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS 107555-38-4): Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, with CAS Registry Number 107555-38-4, is a pivotal fluorinated quinolone intermediate. Its structural architecture serves as a cornerstone for the synthesis of a generation of potent antibacterial agents. This technical guide provides a comprehensive overview of its synthesis via the Gould-Jacobs reaction, its physicochemical properties, and its critical role in the development of fluoroquinolone antibiotics. Detailed, field-proven experimental protocols, in-depth mechanistic discussions, and essential analytical data are presented to support researchers in the synthesis and application of this key building block.

Introduction: The Strategic Importance of a Core Intermediate

The quinolone class of antibiotics has been a mainstay in the treatment of bacterial infections for decades. The introduction of fluorine atoms into the quinolone scaffold significantly enhances their antibacterial potency and pharmacokinetic profile. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate emerges as a strategically vital intermediate in the synthesis of numerous third-generation fluoroquinolone drugs, most notably the veterinary antibiotic Marbofloxacin.[1] Its difluorinated benzene ring is a key structural feature that contributes to the enhanced activity of the final drug products. Understanding the synthesis and chemistry of this intermediate is therefore fundamental for drug development professionals working on novel anti-infective agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is essential for its synthesis, purification, and subsequent reactions.

| Property | Value | Source |

| CAS Number | 107555-38-4 | PubChem[2] |

| Molecular Formula | C₁₂H₉F₂NO₃ | PubChem[2] |

| Molecular Weight | 253.20 g/mol | PubChem[2] |

| IUPAC Name | ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | PubChem[2] |

| Appearance | White powder | Zhejiang Jiuzhou Chem Co.,Ltd[3] |

| Purity | 99% | Zhejiang Jiuzhou Chem Co.,Ltd[3] |

Synthesis Methodology: The Gould-Jacobs Reaction

The cornerstone of synthesizing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction. This reaction provides a reliable and well-established route to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. The synthesis is a two-step process:

-

Condensation: The reaction is initiated by the condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM). This step forms the intermediate, diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate.

-

Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization, yielding the final product.

Detailed Experimental Protocol

This protocol is based on established methodologies for the Gould-Jacobs reaction and specific examples of similar syntheses.

Step 1: Synthesis of Diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate

-

Reagents and Materials:

-

2,4-Difluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Reaction flask equipped with a reflux condenser and stirring mechanism

-

-

Procedure:

-

In a reaction flask, combine 2,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

-

Heat the mixture to 90°C with continuous stirring.

-

Maintain the reaction at this temperature for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture, containing the crude diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate, is typically used directly in the next step without extensive purification.

-

Step 2: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

-

Reagents and Materials:

-

Crude Diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate from Step 1

-

Diphenyl ether

-

Diethyl ether (for washing)

-

Two-necked round-bottomed flask equipped for high-temperature reaction

-

-

Procedure:

-

In a two-necked round-bottomed flask, heat diphenyl ether to its boiling point (approximately 259°C).

-

Add the crude intermediate from Step 1 portion-wise to the boiling diphenyl ether.

-

Maintain the reaction at reflux for 15 minutes.

-

Allow the reaction mixture to cool to room temperature. A precipitate of the desired product will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid thoroughly with diethyl ether to remove residual diphenyl ether.

-

Dry the product to obtain Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. A yield of approximately 60% can be expected.

-

Causality in Experimental Choices

-

High-Temperature Cyclization: The intramolecular cyclization is a thermally driven pericyclic reaction that requires significant energy input to overcome the activation barrier. High-boiling solvents like diphenyl ether provide the necessary temperature for the reaction to proceed efficiently.

-

Portion-wise Addition: Adding the intermediate in portions to the hot diphenyl ether helps to control the reaction rate and prevent potential exotherms or side reactions.

-

Diethyl Ether Wash: Diethyl ether is an excellent solvent for washing the product as it effectively dissolves the high-boiling diphenyl ether solvent while the desired quinolone product has low solubility, allowing for efficient purification.

Visualizing the Synthesis Workflow

Caption: The Gould-Jacobs synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Application in Fluoroquinolone Synthesis: A Gateway to Potent Antibiotics

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a crucial precursor in the multi-step synthesis of various fluoroquinolone antibiotics. The general synthetic strategy involves the modification of the 4-hydroxy group and subsequent nucleophilic substitution at the 7-position.

Mechanism of Action of Derived Fluoroquinolones

Fluoroquinolones derived from this intermediate exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Visualizing the Mechanism of Action

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is more than just a chemical compound; it is a key that unlocks the synthesis of potent antibacterial agents. Its efficient preparation via the Gould-Jacobs reaction, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists. This guide has provided a detailed roadmap for its synthesis and an understanding of its significance in the broader context of drug development. As the challenge of antibiotic resistance continues to grow, the importance of foundational intermediates like this will only increase, paving the way for the next generation of life-saving therapeutics.

References

-

Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. PMC - NIH. Available at: [Link]

-

Gould–Jacobs reaction. Wikipedia. Available at: [Link]

-

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3. PubChem. Available at: [Link]

-

108-59-8 | MFCD00008460 | Dimethyl malonate. AA Blocks. Available at: [Link]

-

Petra, Osiris and Molinspiration (POM) Together as a Successful Support in Drug Design: Antibacterial Activity and Biopharmaceutical Characterization of Some Azo Schiff Bases. | Request PDF. ResearchGate. Available at: [Link]

-

Dehydrodiisoeugenol, an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages | Request PDF. ResearchGate. Available at: [Link]

-

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate CAS NO.107555-38-4. Available at: [Link]

-

Marbofloxacin. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of advanced fluoroquinolone antibiotics, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate holds significant interest for the pharmaceutical and medicinal chemistry sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, offering field-proven insights for professionals engaged in drug discovery and development. The structure of this document is designed to logically flow from fundamental properties to practical applications and safety considerations, ensuring a thorough understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a substituted quinoline derivative. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

Chemical Structure and Identifiers

The molecular structure consists of a difluorinated quinoline core, with a hydroxyl group at the 4-position and an ethyl carboxylate group at the 3-position. The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms, with the latter generally being the predominant species.

Diagram 1: Chemical Structure of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Caption: Generalized workflow for the Gould-Jacobs synthesis. [1]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

Microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating, significantly reducing reaction times and often improving yields. [2] Materials:

-

2,4-Difluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial (2-5 mL) with a magnetic stir bar

-

Microwave synthesis system

-

Acetonitrile (ice-cold)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, combine 2,4-difluoroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol). The excess DEEM acts as both a reactant and a solvent. [3]2. Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to 250 °C and maintain this temperature for 10-20 minutes. Internal pressure may rise, so careful monitoring is essential. [1]3. Isolation: After the reaction is complete, allow the vial to cool to room temperature. The product will typically precipitate out of the solution. [1]4. Purification: Filter the solid precipitate and wash with a small amount of ice-cold acetonitrile to remove any unreacted starting materials and byproducts. [3]5. Drying: Dry the purified product under vacuum.

Spectroscopic and Analytical Data

Characterization of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring, with characteristic splitting patterns due to fluorine coupling. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. A broad singlet corresponding to the N-H proton is also anticipated.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester and the quinolone ring, as well as carbons in the aromatic system, which will exhibit splitting due to C-F coupling.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of the compound.

-

Expected Molecular Ion Peak (M+) : m/z = 253.0550 (for C₁₂H₉F₂NO₃) [4]

Reactivity and Stability

The reactivity of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is primarily centered around the quinoline ring system and the ester functionality.

-

Stability: The compound is generally stable under normal storage conditions.

-

Reactivity: The hydroxyl group can undergo O-alkylation, and the ester can be hydrolyzed to the corresponding carboxylic acid. The quinoline ring can participate in various electrophilic and nucleophilic substitution reactions, although the fluorine substituents will influence the regioselectivity of these reactions.

Applications in Drug Discovery

The primary application of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is as a crucial intermediate in the synthesis of fluoroquinolone antibiotics. The carboxylic acid derivative, obtained via hydrolysis of the ethyl ester, is a common precursor for the introduction of various side chains at the N-1 and C-7 positions of the quinolone core, leading to a wide range of potent antibacterial agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a fundamentally important molecule in the field of medicinal chemistry, particularly for the development of new antibacterial agents. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and essential safety information. A thorough understanding of these aspects is critical for its effective and safe utilization in research and drug development endeavors.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]

-

Rust-Oleum. (2013). Material Safety Data Sheet. Retrieved from [Link]

-

Chem-Impex. (n.d.). Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... Retrieved from [Link]

-

ChemBK. (n.d.). ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

- Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214.

-

ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

- Zaman, A., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.

-

ChemSynthesis. (n.d.). ethyl 6,7-difluoro-4-hydroxy-3-cinnolinecarboxylate. Retrieved from [Link]

- Google Patents. (1989). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

An In-depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a key synthetic intermediate in the development of fluoroquinolone antibiotics. This document will delve into its chemical structure, synthesis, spectroscopic characterization, and its pivotal role in the synthesis of potent therapeutic agents.

Introduction: The Significance of a Fluorinated Quinolone Core

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS No. 107555-38-4) is a fluorinated heterocyclic compound belonging to the 4-hydroxyquinoline class.[1][2] Its structure is foundational to a range of biologically active molecules, most notably the fluoroquinolone antibiotics. The incorporation of fluorine atoms at the 6 and 8 positions of the quinoline ring system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These attributes make it a highly valuable building block in medicinal chemistry for the synthesis of drugs with enhanced potency and pharmacokinetic profiles.[3] This guide will elucidate the critical aspects of this molecule, providing researchers with the necessary insights for its synthesis and application.

Molecular Structure and Physicochemical Properties

The chemical structure of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is characterized by a fused bicyclic system consisting of a di-fluorinated benzene ring and a 4-hydroxypyridine-3-carboxylate moiety. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, with the latter being predominant.

Table 1: Physicochemical Properties of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate [1]

| Property | Value |

| Molecular Formula | C₁₂H₉F₂NO₃ |

| Molecular Weight | 253.20 g/mol |

| CAS Number | 107555-38-4 |

| Appearance | Solid (predicted) |

| IUPAC Name | ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate |

Synthesis Pathway: The Gould-Jacobs Reaction

The primary and most effective method for synthesizing Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is the Gould-Jacobs reaction.[4][5] This classic reaction in heterocyclic chemistry involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.

The synthesis proceeds in two key stages:

-

Condensation: 2,4-difluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution, where the amino group of the aniline attacks the electrophilic double bond of the malonate derivative. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((2,4-difluorophenylamino)methylene)malonate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This step involves a 6-electron cyclization process, leading to the formation of the quinoline ring system and elimination of a second molecule of ethanol.[4]

High-boiling point solvents such as diphenyl ether are traditionally used to achieve the necessary temperatures for cyclization.[3] Modern adaptations of this reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.[6]

Experimental Protocol: Gould-Jacobs Synthesis

Materials:

-

2,4-Difluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (solvent)

-

Hexane (for washing)

-

Ethanol (for recrystallization)

Step 1: Condensation

-

In a round-bottom flask, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 100-110°C for 2-3 hours. The progress of the reaction can be monitored by the evolution of ethanol.

-

After cooling, the crude intermediate, diethyl 2-((2,4-difluorophenylamino)methylene)malonate, is obtained.

Step 2: Thermal Cyclization

-

To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

-

Heat the reaction mixture to reflux (approximately 250-260°C) for 1-2 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Add hexane to the mixture to further precipitate the product and to wash away the diphenyl ether.

-

Collect the solid product by filtration and wash thoroughly with hexane.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the Gould-Jacobs synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Spectroscopic Characterization

Accurate characterization of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is essential for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), distinct aromatic protons with splitting patterns influenced by fluorine coupling, a singlet for the C2-H, and a broad signal for the N-H/O-H proton. |

| ¹³C NMR | Resonances for the ethyl ester carbons, aromatic carbons showing C-F coupling, and signals for the quinolone core carbons, including the carbonyl group. |

| IR (Infrared) | Characteristic absorption bands for N-H/O-H stretching (broad), C=O stretching of the ester and the quinolone ketone, C-F stretching, and aromatic C-H and C=C stretching. |

| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the exact mass of the molecule (m/z = 253.0550).[1] |

Role as a Key Intermediate in Fluoroquinolone Synthesis: The Path to Fleroxacin

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a crucial precursor in the synthesis of the third-generation fluoroquinolone antibiotic, Fleroxacin.[7][8] Fleroxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[9] The synthesis of Fleroxacin from the title compound involves a series of transformations to introduce the N-fluoroethyl and C7-piperazinyl substituents, which are critical for its antibacterial activity.

The key synthetic steps to convert Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate to Fleroxacin are:

-

N-Alkylation: The nitrogen at position 1 of the quinolone ring is alkylated, typically using a 2-fluoroethylating agent.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the C7 position is displaced by N-methylpiperazine. This reaction is a cornerstone of fluoroquinolone synthesis.

-

Ester Hydrolysis: The ethyl ester at the C3 position is hydrolyzed to the corresponding carboxylic acid, a crucial functional group for the antibacterial activity of quinolones.

Synthetic Pathway to Fleroxacin

Caption: Synthetic pathway from Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate to Fleroxacin.

Conclusion and Future Perspectives

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a molecule of significant strategic importance in the field of medicinal chemistry. Its efficient synthesis via the Gould-Jacobs reaction provides access to a versatile scaffold for the development of potent fluoroquinolone antibiotics. A thorough understanding of its structure, synthesis, and reactivity is paramount for researchers and scientists engaged in the discovery of new anti-infective agents. Future research may focus on leveraging this key intermediate to synthesize novel fluoroquinolone derivatives with enhanced activity against resistant bacterial strains, improved safety profiles, and potential applications beyond antibacterial therapy.

References

Sources

- 1. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. ablelab.eu [ablelab.eu]

- 7. Fleroxacin - Wikipedia [en.wikipedia.org]

- 8. Fleroxacin | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Subject: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate Objective: This guide provides a comprehensive technical overview of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, covering its fundamental physicochemical properties, validated synthesis and characterization protocols, and its critical role as a synthetic intermediate in medicinal chemistry.

Introduction

The quinoline scaffold is a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents. Within this class, 4-hydroxyquinoline-3-carboxylate esters are of particular importance, serving as key precursors to the potent fluoroquinolone class of antibiotics.[1] This guide focuses on a specific, highly functionalized derivative, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. The strategic placement of two fluorine atoms on the carbocyclic ring significantly influences the molecule's electronic properties and subsequent biological activity in downstream compounds. We will dissect this molecule from its basic identity to its practical application, providing the causal insights necessary for its effective use in a research and development setting.

Part 1: Core Molecular Identity and Physicochemical Properties

Precise identification of a chemical entity is the foundation of reproducible science. The subject of this guide, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, is a well-characterized compound. Its molecular weight and other key properties are summarized below. The presence of the ester and the difluoro substitution pattern are critical features for its role as a versatile synthetic building block.

Key Physicochemical Data

A summary of essential quantitative and identifying information for Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 253.20 g/mol | [2][3] |

| Molecular Formula | C₁₂H₉F₂NO₃ | [2][3][4] |

| Exact Mass | 253.05504947 Da | [2] |

| CAS Number | 107555-38-4 | [2][3] |

| IUPAC Name | ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | [2] |

| Synonyms | 6,8-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | [4] |

The IUPAC name reflects the keto-enol tautomerism inherent to 4-hydroxyquinolines, where the "4-oxo" form is often favored and explicitly named.

Part 2: Synthetic Pathway—The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline cores is most reliably achieved through well-established cyclization reactions. For 3-carboxy-substituted variants like our topic compound, the Gould-Jacobs reaction is the method of choice. This pathway is favored for its high efficiency and the accessibility of its starting materials.

The causality behind this choice lies in its logical sequence: 1) A substituted aniline (2,4-difluoroaniline) is reacted with a diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate via nucleophilic substitution. 2) This intermediate is then subjected to high-temperature thermal cyclization, which proceeds through an electrocyclic reaction followed by the elimination of ethanol to yield the stable, aromatic quinolone ring system.

Generalized Synthetic Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Step 1: Enamine Formation

-

In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2,4-difluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEM).

-

The reaction can be performed neat or in a high-boiling point, non-polar solvent.

-

Heat the mixture to 100-120 °C for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the aniline.

-

Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude anilinomethylenemalonate is often a viscous oil or low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the solution to a high temperature, typically 240-260 °C, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain this temperature for 30-60 minutes. The cyclization reaction is usually rapid at this temperature.

-

Allow the reaction mixture to cool to below 100 °C. The product will often precipitate from the solvent upon cooling.

-

Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling point reaction medium, and dry under vacuum. The resulting off-white or pale yellow solid is Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Caption: Gould-Jacobs Synthesis Workflow.

Part 3: Structural Elucidation and Analytical Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures that both the molecular weight and the specific isomeric structure are correct. This self-validating system of cross-referenced data provides the highest degree of confidence.

Standard Analytical Protocols

1. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes.

-

-

Expected Result: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 254.06. High-resolution measurement should match the calculated exact mass of the protonated species.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise chemical structure and confirm isomeric purity.

-

Methodology:

-

Expected ¹H NMR Features (in DMSO-d₆):

-

An ethyl ester pattern: a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂).

-

Aromatic protons exhibiting splitting patterns consistent with the difluoro-substitution, likely appearing between 7.0-8.5 ppm. The fluorine atoms will introduce additional H-F couplings.

-

A downfield singlet for the proton at the C5 position.

-

A broad singlet at high chemical shift (>10 ppm) corresponding to the hydroxyl/amide proton.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

-

Expected Features:

-

A broad absorption band in the 3400-2800 cm⁻¹ region due to the O-H and N-H stretching of the tautomeric form.

-

Strong carbonyl (C=O) stretching bands around 1700-1650 cm⁻¹, corresponding to the ester and the quinolone ketone.

-

C-F stretching absorptions in the 1300-1100 cm⁻¹ region.

-

Caption: Analytical Workflow for Structural Validation.

Part 4: Applications in Medicinal Chemistry and Drug Development

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is not typically an end-product but rather a high-value intermediate. Its structure is pre-functionalized for elaboration into more complex molecules, particularly next-generation fluoroquinolone antibiotics.[8][9]

Role as a Core Scaffold:

-

N-Alkylation: The nitrogen at the 1-position can be readily alkylated with groups such as ethyl or cyclopropyl, a common feature in many potent antibiotics.[8][9]

-

Ester Hydrolysis: The ethyl ester at the 3-position is easily hydrolyzed to the corresponding carboxylic acid, which is a critical pharmacophore for antibacterial activity, essential for binding to the bacterial DNA gyrase enzyme.

-

Nucleophilic Aromatic Substitution: While fluorine atoms are generally stable, they can activate the ring for specific nucleophilic substitution reactions under forcing conditions, allowing for the introduction of other functional groups if desired.

This molecule serves as a foundational building block, providing the core quinolone nucleus upon which the final pharmacophoric elements of an active pharmaceutical ingredient (API) are assembled.

Caption: Role as a Scaffold in API Synthesis.

Conclusion

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a molecule of significant strategic importance in synthetic and medicinal chemistry. With a molecular weight of 253.20 g/mol , its true value is realized in its utility as a robust and versatile intermediate.[2] A thorough understanding of its synthesis via the Gould-Jacobs reaction and its comprehensive characterization through modern analytical techniques are essential for its effective application. For researchers in drug development, this compound represents a key starting point for the creation of novel quinolone-based therapeutics, particularly in the ongoing search for new and effective antibacterial agents.

References

-

Title: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI (Molbank) URL: [Link]

-

Title: Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives Source: Russian Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: ResearchGate URL: [Link]

-

Title: ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE Source: ChemBK URL: [Link]

-

Title: Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate Source: ResearchGate URL: [Link]

-

Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source: TSI Journals URL: [Link]

-

Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

- Title: New quinoline derivatives, their preparation and therapeutic compositions containing the same Source: Google Patents URL

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4782068A - New quinoline derivatives, their preparation and therapeutic compositions containing the same - Google Patents [patents.google.com]

A-Z Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate: Synthesis, Properties, and Application

This guide provides an in-depth technical overview of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of fluoroquinolone antibacterials. It is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a comprehensive summary of its chemical and biological significance.

Compound Identity and Overview

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a fluorinated quinolone derivative. The quinolone structure is a critical pharmacophore in medicinal chemistry, most notably as the core of a major class of broad-spectrum antibiotics. The strategic placement of fluorine atoms at the C-6 and C-8 positions significantly enhances the compound's biological activity and pharmacokinetic profile, making this particular intermediate highly valuable in the synthesis of potent therapeutic agents. For instance, the fluorine atom at the C-6 position is known to enhance the inhibition of DNA gyrase and improve cell membrane permeability.[]

The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline forms, with the keto (4-oxo) form generally predominating.[2][3][4]

| Identifier | Value | Source |

| Common Name | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | [5][6][7] |

| IUPAC Name | ethyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | [5][8] |

| CAS Number | 107555-38-4 | [5][7] |

| Molecular Formula | C12H9F2NO3 | [5][6][7] |

| Molecular Weight | 253.20 g/mol | [5][6] |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F | [5] |

| InChI Key | NUHKASXLPYOGHW-UHFFFAOYSA-N | [5][8] |

Synthesis and Mechanistic Insights

The most common and effective method for synthesizing this quinolone core is the Gould-Jacobs reaction .[2][3][9][10] This reaction provides a robust pathway to 4-hydroxyquinoline derivatives from substituted anilines and diethyl ethoxymethylenemalonate (DEEM).

Gould-Jacobs Reaction Workflow

Caption: Gould-Jacobs reaction workflow for synthesis.

Detailed Experimental Protocol

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 2,4-difluoroaniline with one molar equivalent of diethyl ethoxymethylenemalonate (DEEM).

-

Heat the mixture gently (typically 100-120°C) for 1-2 hours.

-

Causality: This step involves a nucleophilic attack from the aniline's nitrogen onto the electron-deficient carbon of DEEM, followed by the elimination of an ethanol molecule.[3] The gentle heating facilitates this condensation reaction to form the key anilidomethylenemalonate intermediate.

-

The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.

Step 2: Thermal Cyclization

-

The intermediate from Step 1 is transferred to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).

-

The mixture is heated to approximately 250°C.

-

Causality: This high temperature provides the necessary activation energy for an intramolecular 6-electron cyclization, followed by another elimination of ethanol, to form the stable quinolone ring system.[2][3] The reaction is typically complete within 30-60 minutes.

-

Upon cooling, the product precipitates from the solvent.

Step 3: Purification and Characterization

-

The crude product is collected by vacuum filtration and washed with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent.

-

Further purification is achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

-

Validation: The final product's identity and purity (>98%) must be confirmed by analytical techniques:

-

¹H NMR: To confirm the chemical structure and proton environment.

-

HPLC: To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.[5]

-

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and behavior in biological systems.

| Property | Value | Notes |

| Melting Point | ~320-323 °C | High melting point indicates a stable, crystalline solid.[11] |

| Appearance | White to off-white solid | [11] |

| Solubility | Generally insoluble in water; soluble in polar aprotic solvents like DMSO and DMF. | Solubility is a key factor for reaction conditions and formulation. |

| pKa | ~2.40 (Predicted) | The acidic proton is on the quinolone nitrogen.[11] |

Applications in Drug Discovery and Research

The primary application of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is as a crucial building block for the synthesis of fluoroquinolone antibiotics.[12][13][14][15] These antibiotics are highly effective against a wide range of Gram-positive and Gram-negative bacteria.[][16]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones function by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[][17][18]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for untangling the DNA during replication. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[][16]

-

Topoisomerase IV: This enzyme is crucial for separating interlinked daughter DNA strands after replication. Its inhibition is the main mechanism for killing Gram-positive bacteria.[][16][17]

By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to bacterial cell death.[18][19]

Caption: Mechanism of action for fluoroquinolone antibiotics.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[20] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid breathing dust.

-

Hazards: May cause skin, eye, and respiratory irritation.[8][11] Harmful if swallowed.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[11]

References

-

Hooper, D. C. Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]

-

Drlica, K., & Zhao, X. Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

-

RegisteredNurseRN.com. Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Wikiwand. Gould–Jacobs reaction. [Link]

-

YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

-

PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]

-

ChemBK. ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. [Link]

-

ChemWhat. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate CAS#: 107555-38-4. [Link]

-

ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

-

ChemSynthesis. ethyl 6,7-difluoro-4-hydroxy-3-cinnolinecarboxylate. [Link]

-

PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

-

NIH. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

ResearchGate. (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

NIH. Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

TCI-SEJINCI. Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

Sources

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 4. youtube.com [youtube.com]

- 5. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | 107555-38-4 [sigmaaldrich.com]

- 9. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 10. iipseries.org [iipseries.org]

- 11. ETHYL 6-FLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE | 318-35-4 [amp.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mmbio.byu.edu [mmbio.byu.edu]

An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate: Synthesis, Properties, and Applications in Fluoroquinolone Antibiotic Development

Introduction: The Strategic Importance of a Core Fluoroquinolone Building Block

In the landscape of modern medicinal chemistry, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate stands as a pivotal, albeit often unheralded, scaffold. For researchers and drug development professionals in the antibacterial space, this molecule is a cornerstone intermediate in the synthesis of a range of potent fluoroquinolone antibiotics. Its strategic importance lies in the difluoro-substitution pattern on the quinolone core, a structural motif that has been instrumental in enhancing the efficacy and pharmacokinetic profiles of numerous clinically significant antibacterial agents.[1] The 4-oxo and 3-carboxylate groups are crucial for the binding of these drugs to their bacterial targets, DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.[1]

This technical guide provides an in-depth exploration of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, moving beyond a simple datasheet to offer practical, field-proven insights into its synthesis, chemical identity, and critical role in the drug development workflow. The protocols and explanations herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering researchers to confidently utilize this key intermediate in their synthetic endeavors.

Chemical Identity and Nomenclature

Clarity in chemical communication is paramount. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is known by a variety of synonyms across different databases and commercial suppliers. A comprehensive understanding of its nomenclature is essential for accurate literature searches and material procurement.

| Identifier Type | Identifier |

| Primary Name | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate |

| IUPAC Name | ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate[2] |

| CAS Number | 107555-38-4[2][3] |

| Molecular Formula | C₁₂H₉F₂NO₃[3] |

| Molecular Weight | 253.20 g/mol [2] |

| Synonym | 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester[3] |

| Synonym | ethyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[2] |

| Synonym | ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE[4] |

| PubChem CID | 2798043[2] |

Synthesis Protocol: A Gould-Jacobs Approach to the Fluoroquinolone Core

The construction of the 4-hydroxyquinoline core of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction. This venerable yet robust method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization. The causality behind this choice of reaction lies in its reliability and efficiency in forming the quinolone ring system from readily available starting materials.

The following protocol is a synthesized, best-practice methodology derived from established principles of the Gould-Jacobs reaction as applied to the synthesis of analogous fluoroquinolone intermediates.

Experimental Protocol: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Step 1: Condensation of 2,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEMM)

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).[5] Ethanol can be used as a solvent, or the reaction can be run neat.

-

Reaction Execution: Heat the mixture to reflux (approximately 120-130 °C if neat, or the boiling point of ethanol if used as a solvent) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline starting material.

-

Work-up and Isolation: After cooling to room temperature, the intermediate, diethyl 2-((2,4-difluorophenyl)amino)maleate, will often crystallize. The product can be isolated by filtration and washed with cold ethanol or hexane to remove any unreacted starting materials. If an oil is obtained, it can be purified by vacuum distillation, though for the subsequent cyclization step, the crude product is often of sufficient purity.

Step 2: Thermal Cyclization to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: Place the dried diethyl 2-((2,4-difluorophenyl)amino)maleate intermediate from Step 1 into a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether in a round-bottom flask fitted with a distillation head to remove the ethanol formed during the reaction.

-

Cyclization: Heat the mixture to a high temperature (typically 240-260 °C). The cyclization reaction will commence, leading to the formation of the quinolone ring system and the elimination of ethanol. The reaction is typically complete within 30-60 minutes.

-

Isolation and Purification: Cool the reaction mixture, which will cause the product to precipitate. The solid product can be collected by filtration. Wash the collected solid with a non-polar solvent like hexane or diethyl ether to remove the high-boiling solvent. The crude Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a crystalline solid.

Synthesis Workflow Diagram

Caption: Gould-Jacobs synthesis workflow.

Application in Drug Development: A Gateway to Potent Antibiotics

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is not an end in itself but rather a high-value intermediate in the synthesis of more complex fluoroquinolone antibiotics. Its structure is strategically designed for further elaboration, typically at the N-1 and C-7 positions of the quinolone ring, to produce compounds with broad-spectrum antibacterial activity.

The Role as a Precursor in Fluoroquinolone Synthesis

The primary utility of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is as a precursor to a variety of fluoroquinolone drugs. The synthetic pathway generally involves:

-

N-Alkylation: The nitrogen at the 1-position is typically alkylated, often with an ethyl or cyclopropyl group, which is known to influence the drug's potency and spectrum of activity.

-

Saponification: The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid, in conjunction with the 4-oxo group, is essential for binding to the bacterial DNA gyrase-DNA complex.

-

Nucleophilic Aromatic Substitution at C-7: While the title compound has fluorine at the 6 and 8 positions, related intermediates with a leaving group (often fluorine) at the C-7 position undergo nucleophilic aromatic substitution. This allows for the introduction of various amine-containing substituents, such as piperazine or pyrrolidine rings, which significantly modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.

Mechanism of Action of Resultant Fluoroquinolones

The final drug products derived from this intermediate exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.

-

Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and cleaved DNA, preventing the re-ligation of the DNA strands and leading to double-strand breaks.

-

Inhibition of Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated bacterial chromosomes, leading to cell death.

The difluoro substitution pattern of the core, originating from intermediates like Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, contributes to enhanced activity against both Gram-positive and Gram-negative bacteria.

Drug Development Workflow

Caption: Drug development workflow.

Conclusion: An Essential Tool for Antibacterial Research

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a testament to the principle that the value of a chemical compound is often defined by its potential. For researchers in the field of antibacterial drug discovery, it is more than just an intermediate; it is a versatile and indispensable building block that opens the door to a vast chemical space of potentially life-saving fluoroquinolone antibiotics. A thorough understanding of its synthesis and chemical properties, as detailed in this guide, is fundamental to leveraging its full potential in the ongoing battle against bacterial infections.

References

-

PubMed. (2016, January 15). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

European Patent Office. (1986, September 24). A process for the preparation of quinoline carboxylic acid derivatives (EP 0195135 A1). Retrieved from [Link]

-

ResearchGate. (1994, September). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem BioAssays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

European Patent Office. (1990, January 24). Process for the preparation of a quinoline carboxylic acid (EP 0351889 A1). Retrieved from [Link]

-

ResearchGate. (2008, November 1). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. PubChem Compound Summary for CID 2798043. Retrieved from [Link][2]

-

MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

PubMed Central. (2011, December 2). PubChem's BioAssay Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). BioAssay Tag Names. PubChem. Retrieved from [Link]

-

PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

-

PubMed Central. (2009, November 19). An overview of the PubChem BioAssay resource. Retrieved from [Link]

- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

-

ResearchGate. (2006, May 2). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

-

ChemBK. (n.d.). ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. Retrieved from [Link][4]

-

PubMed. (2007, June 22). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Retrieved from [Link]

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

-

ResearchGate. (2006, May 2). Diethyl 2-[(4-chlorophenylamino)(2,6-dichlorophenyl)methyl]malonate. Retrieved from [Link]

Sources

- 1. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 2. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. DIETHYL 2-[(2,4-DIFLUOROANILINO)METHYLENE]MALONATE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate: Properties, Synthesis, and Applications

Abstract

Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate is a pivotal chemical intermediate, foundational to the synthesis of numerous potent fluoroquinolone antibacterial agents. This guide provides a comprehensive technical overview of its molecular profile, physicochemical properties, and spectroscopic characteristics. We delve into the strategic synthesis of this molecule via the Gould-Jacobs reaction, explaining the mechanistic rationale behind the protocol. Furthermore, its critical role as a versatile scaffold in drug discovery is explored, highlighting key reactive sites and their importance in developing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this essential building block.

Molecular Profile and Physicochemical Properties

Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate (CAS: 107555-38-4) is a fluorinated quinolone derivative. The core structure consists of a difluorinated bicyclic quinolone ring system, featuring a ketone at the C4 position and an ethyl carboxylate group at the C3 position. This molecule exhibits keto-enol tautomerism, existing in equilibrium between the 4-oxo and 4-hydroxy forms, with the keto form generally predominating in solid and solution states.[1]

Chemical Structure and Tautomerism

The structural arrangement of fluorine atoms at the C6 and C8 positions significantly influences the electronic properties and reactivity of the molecule, which is a key aspect harnessed in medicinal chemistry.

Caption: Keto-enol tautomerism of the title compound.

Core Properties

The following table summarizes the key identifiers and computed physical properties for this compound. Experimental values should be confirmed on a lot-specific basis via a Certificate of Analysis.

| Property | Value | Source |

| IUPAC Name | ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | PubChem[1] |

| CAS Number | 107555-38-4 | PubChem[1][2] |

| Molecular Formula | C₁₂H₉F₂NO₃ | PubChem[1][2] |

| Molecular Weight | 253.20 g/mol | PubChem[1][2] |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F | PubChem[1] |

| Appearance | Expected to be a solid under normal conditions. | [3] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Spectroscopic and Structural Characterization

For any synthetic intermediate, rigorous structural confirmation is paramount. The following outlines the expected spectroscopic signatures for Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate.

-

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, which will be split by both H-H and H-F coupling. The ethyl group should present as a characteristic triplet and quartet. The N-H proton will likely appear as a broad singlet, and the C2-H proton as a sharp singlet in the aromatic region.

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by signals for the two carbonyl carbons (the C4 ketone and the ester carbonyl) at the downfield end (>160 ppm). The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR Spectroscopy: This is a critical technique for confirming the fluorine substitution pattern. Two distinct signals are expected for the F6 and F8 atoms, with their chemical shifts and coupling constants providing definitive structural information.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the exact mass (253.0550) should be readily identifiable, confirming the molecular formula.

Synthesis and Reaction Chemistry

The construction of the quinolone core is a well-established process in organic synthesis. The Gould-Jacobs reaction is the most common and efficient method, providing a reliable pathway to this and related scaffolds.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the quinolone ring system traces back to two readily available starting materials: a substituted aniline and a malonic ester derivative. This strategy is efficient and modular, allowing for the synthesis of a wide library of analogs.

Caption: Retrosynthetic pathway for the title compound.

Illustrative Synthesis Protocol: Gould-Jacobs Reaction

This protocol is a self-validating system where the progress of each step can be monitored by standard analytical techniques (TLC, LC-MS) to ensure completion before proceeding.

Step 1: Condensation to form Diethyl 2-((2,4-difluorophenylamino)methylene)malonate

-

To a round-bottom flask, add 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture neat (without solvent) at 100-110 °C for 2-3 hours. The reaction progress can be monitored by observing the evolution of ethanol.

-

Rationale: This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electron-deficient carbon of the malonate, displacing the ethoxy group. Driving off the ethanol byproduct pushes the equilibrium towards the product.

-

Upon completion, the reaction mixture is cooled, and the resulting intermediate can often be used directly in the next step or purified by recrystallization from ethanol/hexanes.

Step 2: Thermal Cyclization to form Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate

-

The crude or purified intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature, typically 240-250 °C, for 30-60 minutes.

-

Rationale: This is an intramolecular Friedel-Crafts-type acylation. The high temperature provides the activation energy for the phenyl ring to attack the ester carbonyl, followed by elimination of ethanol to form the heterocyclic ring.

-

The reaction is cooled, and the product precipitates from the solvent. It is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and dried. Purity can be assessed by NMR and melting point.

Caption: Workflow for the Gould-Jacobs synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate lies in its role as a versatile precursor for high-value pharmaceutical compounds.

The Fluoroquinolone Antibacterial Scaffold

The quinolone core is the defining feature of a major class of antibiotics that function by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes control DNA topology, and their inhibition prevents DNA replication and repair, leading to bacterial cell death.[7] The ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, which is essential for binding to the enzyme-DNA complex.[8]

Caption: Mechanism of action for fluoroquinolone antibiotics.

Key Intermediate for API Synthesis

This molecule serves as a key intermediate for numerous advanced fluoroquinolones.[5][6][7] The primary sites for modification are:

-

C3-Ester: Hydrolysis to the carboxylic acid is a common first step to generate the active pharmacophore.[8]

-

N1-Position: Alkylation (e.g., with ethyl or cyclopropyl groups) is crucial for modulating potency and pharmacokinetic properties.

-

C7-Position (in related analogs): While this specific molecule lacks a leaving group at C7, the general fluoroquinolone synthesis strategy often involves a C7-fluoro or C7-chloro analog, which can be displaced by various amines (like piperazine) to create potent drugs such as Ciprofloxacin or Norfloxacin.[9][10]

Derivatives of the quinolone carboxylate scaffold have shown a wide range of biological activities beyond antibacterial action, including promising results as anticancer and antioxidant agents.[9]

Safety and Handling

Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate is a chemical intermediate intended for research and development purposes only.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material's specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate is more than a simple chemical; it is a foundational platform for innovation in medicinal chemistry. Its robust and scalable synthesis, combined with its versatile chemical handles, has secured its importance as a key intermediate in the development of life-saving fluoroquinolone antibiotics. A thorough understanding of its properties, synthesis, and reactivity provides researchers with the necessary knowledge to leverage this scaffold in the creation of novel and effective therapeutic agents.

References

-

PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Nayak, S. K., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 790-795. [Link]

-

Ceplin, J., & Svoboda, J. (2009). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

-

Molbase. Synthesis of 1-Ethyl-6,7-difluoro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic acid. [Link]

-

Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2214. [Link]

-

Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Wang, D. C., et al. (2009). Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Al-Qawasmeh, R. A., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2533. [Link]

-

Wang, D. C., et al. (2008). Ethyl 1-cyclo-propyl-6,7-difluoro-8-meth-oxy-4-oxo-1,4-dihydro-quinoline-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2214. [Link]

- Google Patents. (2002). US20020061895A1 - 6-fluoro-1,4-dihydro-7-[4-(2-hydroxyiminoethyl)

Sources

- 1. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Ethyl-6,7-Difluoro-1-methyl-4-oxo-4H-(1,3)thiazole(3,2-a)quinoline-3-carboxylate Manufacturer & Supplier in China | Properties, Uses, Safety Data [quinoline-thiophene.com]

- 4. Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20020061895A1 - 6-fluoro-1,4-dihydro-7-[4-(2-hydroxyiminoethyl)-1-piperazinyl]-4-oxoquinoline-3-carboxylic acid derivatives, their preparation and pharmaceutical compositions - Google Patents [patents.google.com]

An In-depth Technical Guide to 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Synthesis, Properties, and Applications

Introduction

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester is a fluorinated quinolone derivative of significant interest in medicinal chemistry and drug development.[1][2] As a key synthetic intermediate, it serves as a foundational scaffold for the synthesis of more complex fluoroquinolone antibiotics. The strategic placement of fluorine atoms at the 6 and 8 positions of the quinoline ring can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, often enhancing their antibacterial potency and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the synthesis, core characteristics, and potential applications of this important building block for researchers and professionals in the field of drug discovery.

Physicochemical Characteristics

The fundamental properties of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester are summarized in the table below. These characteristics are essential for its identification, purification, and use in subsequent synthetic transformations.

| Property | Value | Source |

| IUPAC Name | ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | [1] |

| Synonyms | Ethyl 6,8-difluoro-4-hydroxy-3-quinolinecarboxylate | [1] |

| CAS Number | 107555-38-4 | [1][2] |

| Molecular Formula | C₁₂H₉F₂NO₃ | [1][2] |

| Molecular Weight | 253.20 g/mol | [1] |

Synthesis Methodology: The Gould-Jacobs Reaction

The primary route for the synthesis of 4-hydroxyquinoline derivatives, including the title compound, is the Gould-Jacobs reaction.[3][4] This classic method involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization to form the quinoline ring system.[3][4]

Conceptual Workflow

The synthesis can be conceptually broken down into two main stages:

-

Formation of the Anilinomethylenemalonate Intermediate: This step involves the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate. The amino group of the aniline displaces the ethoxy group of the malonate derivative to form diethyl 2-[(2,4-difluoroanilino)methylene]malonate.

-

Thermal Cyclization: The intermediate is then heated to a high temperature, typically in a high-boiling point solvent, to induce an intramolecular cyclization. This step forms the heterocyclic quinoline ring and establishes the 4-hydroxy (or 4-oxo tautomer) and the 3-carboxylate functionalities.

Caption: Synthetic workflow for the target compound via the Gould-Jacobs reaction.

Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on the principles of the Gould-Jacobs reaction. Optimization of reaction conditions, such as temperature and reaction time, may be necessary.

Step 1: Synthesis of Diethyl 2-[(2,4-difluoroanilino)methylene]malonate

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2,4-difluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture, with stirring, at 100-120 °C for 1-2 hours. The reaction can often be performed neat (without solvent).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-